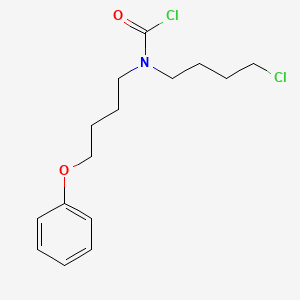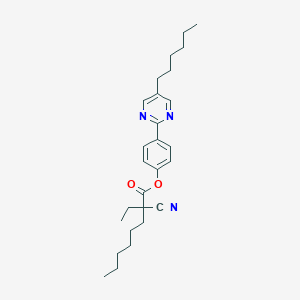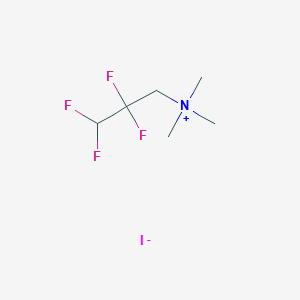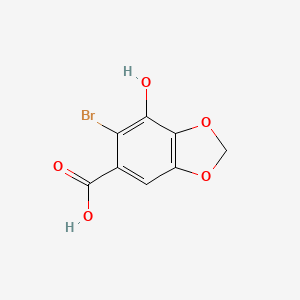![molecular formula C12H18O4 B14303968 Ethyl [4-(acetyloxy)cyclohexylidene]acetate CAS No. 113931-83-2](/img/structure/B14303968.png)
Ethyl [4-(acetyloxy)cyclohexylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [4-(acetyloxy)cyclohexylidene]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a cyclohexylidene ring with an acetyloxy group and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be synthesized through the esterification of 4-(acetyloxy)cyclohexanone with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
[ \text{4-(Acetyloxy)cyclohexanone} + \text{Ethyl acetate} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction conditions, ensures the consistent production of the compound on a large scale.
化学反应分析
Types of Reactions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(acetyloxy)cyclohexanone and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Hydrolysis: 4-(Acetyloxy)cyclohexanone and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
科学研究应用
Ethyl [4-(acetyloxy)cyclohexylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
作用机制
The mechanism of action of ethyl [4-(acetyloxy)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring and acetyloxy group, which confer distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An aromatic ester used in perfumes and as a solvent.
This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.
属性
| 113931-83-2 | |
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
ethyl 2-(4-acetyloxycyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h8,11H,3-7H2,1-2H3 |
InChI 键 |
QOIZORNUTPHDSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C1CCC(CC1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
